molecular formula C8H6N2O3S B12796318 3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol CAS No. 55817-18-0

3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol

Cat. No.: B12796318
CAS No.: 55817-18-0
M. Wt: 210.21 g/mol
InChI Key: OFUCBBLZPZPPHH-UHFFFAOYSA-N
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Description

3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol typically involves the reaction of quinoxaline derivatives with thiol-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, thiolates, and various substituted derivatives of the original compound.

Scientific Research Applications

3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a corrosion inhibitor in metal protection.

Mechanism of Action

The mechanism of action of 3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Mercapto-1,2,4-triazole: A heterocyclic compound with similar thiol functionality.

    2,4,6-Trimercapto-1,3,5-triazine: Another thiol-containing heterocycle with corrosion inhibition properties.

    4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: A compound with multiple functional groups, including thiol and amino groups.

Uniqueness

3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol is unique due to its specific quinoxaline core structure combined with the presence of multiple thiol groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.

Properties

CAS No.

55817-18-0

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

1,4-dihydroxy-3-sulfanylidenequinoxalin-2-one

InChI

InChI=1S/C8H6N2O3S/c11-7-8(14)10(13)6-4-2-1-3-5(6)9(7)12/h1-4,12-13H

InChI Key

OFUCBBLZPZPPHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(=S)N2O)O

Origin of Product

United States

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